2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-19-10-9-11-20(2)25(19)29-27(32)22(17-28)16-23-18-31(24-14-7-4-8-15-24)30-26(23)21-12-5-3-6-13-21/h3-16,18H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJRARCEKGSRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family and has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anti-inflammatory effects, cytotoxicity, and molecular docking studies.
Chemical Structure
The structural formula of the compound is as follows:
This indicates a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The following sections detail specific findings from studies.
Anti-inflammatory Activity
A study involving molecular docking and in vivo testing highlighted that derivatives similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for these compounds were lower than those for established anti-inflammatory drugs like diclofenac .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound Name | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 5.0 | Yes | Yes |
| Compound B | 7.5 | Yes | Moderate |
| This compound | 4.5 | Yes | Yes |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 12 µM respectively .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
| HeLa | 15 | Inhibition of DNA synthesis |
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding affinity of this compound to various biological targets. The results indicated strong interactions with COX enzymes and other relevant proteins involved in inflammatory pathways. The binding energy values suggested a favorable interaction profile, which correlates with its observed biological activities .
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| COX-1 | -9.5 | Hydrogen bonds and hydrophobic interactions |
| COX-2 | -10.0 | Ionic bonds and π-stacking |
| EGFR | -8.0 | Hydrophobic interactions |
Case Studies
A notable case study involved the administration of this compound in an animal model to assess its anti-inflammatory effects. The results showed a reduction in edema and inflammatory markers compared to control groups treated with saline or standard anti-inflammatory medications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate selective toxicity towards human cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition : Compounds with structural similarities have been investigated for their potential to inhibit enzymes associated with cancer progression and neurodegenerative diseases. Notably, inhibitors of acetylcholinesterase have been explored for their therapeutic effects in Alzheimer's disease.
Agricultural Chemistry
The compound's properties suggest potential applications in agrochemicals as a pesticide or herbicide. Its structural components may confer efficacy against specific pests or pathogens, although further studies are needed to evaluate its effectiveness and safety in agricultural settings.
Material Science
Due to its unique chemical structure, 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide may be utilized in the development of advanced materials, including polymers and nanocomposites. Its ability to form stable interactions with other materials could lead to enhanced mechanical properties or functionalities.
Case Studies
Comparison with Similar Compounds
Thiophene-Substituted Analogue
A closely related compound, 2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide (Enamine Ltd, 2020), replaces one phenyl group on the pyrazole with a thiophene ring . This substitution introduces sulfur, which may alter solubility and electronic properties. The thiophene’s lower aromaticity compared to phenyl could reduce π-stacking efficiency but improve metabolic stability.
Nitro- and Bromo-Substituted Derivatives
Compounds 769143-62-6 (4-bromophenyl) and 769143-60-4 (3-nitrophenyl) feature electron-withdrawing groups on the pyrazole’s phenyl substituents . These modifications likely increase electrophilicity, enhancing reactivity in nucleophilic environments. The bromo group may also facilitate radiolabeling or cross-coupling reactions in further derivatization.
Variations in the Amide Substituent
Furan-Methyl vs. 2,6-Dimethylphenyl
In 769143-62-6 and 769143-60-4, the amide nitrogen is bonded to a furan-2-ylmethyl group instead of 2,6-dimethylphenyl . In contrast, the 2,6-dimethylphenyl group’s steric hindrance may limit rotational freedom, favoring bioactive conformations.
Thiadiazole-Containing Analogues
XCT790 () replaces the pyrazole with a 5-(trifluoromethyl)-1,3,4-thiadiazole ring . The thiadiazole’s electron-deficient nature and trifluoromethyl group enhance metabolic resistance and membrane permeability. However, the absence of the pyrazole’s π-system may reduce binding to hydrophobic pockets.
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the pyridylmethoxy group .
Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
Condensation : Employ condensing agents (e.g., DCC or EDCI) to link intermediates with cyanoacetic acid, forming the enamide backbone .
Key Optimizations :
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with peak splitting patterns verifying stereochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano, amide) via characteristic absorption bands .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for polymorph identification .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods be integrated into experimental design for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction pathways .
- Reaction Path Search Tools : Apply algorithms like GRRM or AFIR to explore potential intermediates and optimize synthetic routes .
- Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine predictions .
- Example : Screen substituent effects on pyrazole rings to enhance bioactivity while minimizing side reactions .
Q. What statistical experimental design (DoE) approaches are recommended to optimize yield and purity during scale-up?
Methodological Answer:
- Factorial Designs : Systematically vary factors (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions .
- Taguchi Methods : Robustly handle noise factors (e.g., impurities) during process optimization .
- Case Study : Apply DoE to reduce byproduct formation during condensation steps, leveraging TLC and HPLC for real-time monitoring .
Q. How can discrepancies in spectroscopic data (e.g., NMR peak splitting vs. X-ray results) be systematically resolved?
Methodological Answer:
- Cross-Verification : Compare NMR data with X-ray-derived bond lengths and angles to resolve stereochemical ambiguities .
- Dynamic NMR Studies : Analyze temperature-dependent peak coalescence to probe conformational flexibility .
- Computational Validation : Simulate NMR chemical shifts using DFT and compare with experimental data .
- Case Example : Address conflicting NOE effects in the enamide group by correlating crystallographic data with molecular dynamics simulations .
Q. What strategies are effective for analyzing reaction mechanisms in nucleophilic addition or cycloaddition reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in nucleophilic attacks .
- Trapping Intermediates : Employ low-temperature NMR or cryogenic mass spectrometry to isolate transient species .
- Computational Mechanistic Studies : Map free-energy surfaces for cycloaddition pathways using ab initio methods .
- Example : Investigate the role of solvent polarity in 1,3-dipolar cycloadditions by comparing DMF vs. THF reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
